1-Azabicyclo[3.2.2]nonan-4-one
Overview
Description
1-Azabicyclo[322]nonan-4-one is a heterocyclic compound characterized by a bicyclic structure containing a nitrogen atom
Preparation Methods
The synthesis of 1-azabicyclo[3.2.2]nonan-4-one has been achieved through the reaction of quinuclidin-3-one with diazomethane . This method involves the ring expansion of quinuclidin-3-one, which is a challenging process due to the tendency of intermolecular polycondensation reactions to predominate . The reaction conditions typically involve the use of equivalent amounts of reactants, with variations in the excess of diazomethane to optimize yield .
Chemical Reactions Analysis
1-Azabicyclo[3.2.2]nonan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be reduced to 1-azabicyclo[3.2.2]nonan-4-ol using lithium aluminum hydride . Oxidation of the alcohol derivative with chromic anhydride in dilute acetic acid yields the ketone form . These reactions highlight the compound’s versatility in forming different functional groups under specific conditions.
Scientific Research Applications
1-Azabicyclo[3.2.2]nonan-4-one has been studied for its potential applications in medicinal chemistry and pharmacology. Its unique structure makes it a candidate for the development of new therapeutic agents. Additionally, derivatives of this compound have shown antiprotozoal activities, making them of interest in the treatment of diseases such as malaria and trypanosomiasis . The compound’s ability to undergo various chemical transformations also makes it valuable in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 1-azabicyclo[3.2.2]nonan-4-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, the antiprotozoal activity of certain derivatives is attributed to their ability to inhibit key enzymes or disrupt cellular processes in protozoan parasites . The exact molecular targets and pathways can vary depending on the specific derivative and its structural modifications.
Comparison with Similar Compounds
1-Azabicyclo[3.2.2]nonan-4-one can be compared to other azabicyclic compounds, such as 2-azabicyclo[3.2.2]nonanes and 3-azabicyclo[3.2.2]nonanes These compounds share a similar bicyclic structure but differ in the position of the nitrogen atom and other substituents The unique structural features of 1-azabicyclo[32
Properties
IUPAC Name |
1-azabicyclo[3.2.2]nonan-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-3-6-9-4-1-7(8)2-5-9/h7H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOVQJFVRRNQPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.